1-Bromoisoquinoline-5-carbonitrile 1-Bromoisoquinoline-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14422637
InChI: InChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H
SMILES:
Molecular Formula: C10H5BrN2
Molecular Weight: 233.06 g/mol

1-Bromoisoquinoline-5-carbonitrile

CAS No.:

Cat. No.: VC14422637

Molecular Formula: C10H5BrN2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

1-Bromoisoquinoline-5-carbonitrile -

Specification

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
IUPAC Name 1-bromoisoquinoline-5-carbonitrile
Standard InChI InChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H
Standard InChI Key FKUPKSGBURJCDO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=CN=C(C2=C1)Br)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Bromoisoquinoline-5-carbonitrile belongs to the isoquinoline family, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The bromine substituent at position 1 and the nitrile group at position 5 introduce distinct electronic and steric effects, influencing its reactivity. Key structural identifiers include:

PropertyValue
IUPAC Name1-bromoisoquinoline-5-carbonitrile
Molecular FormulaC₁₀H₅BrN₂
Molecular Weight233.06 g/mol
InChIInChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H
InChIKeyFKUPKSGBURJCDO-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C2C=CN=C(C2=C1)Br)C#N

The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions, while the electron-withdrawing nitrile group enhances electrophilic character at adjacent positions.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for 1-bromoisoquinoline-5-carbonitrile are scarce in public databases, analogous compounds suggest distinct signals:

  • ¹H NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with deshielding effects near the nitrile group.

  • ¹³C NMR: The nitrile carbon typically appears near δ 115–120 ppm, while the bromine-bearing carbon resonates downfield due to its electronegativity.

Synthesis and Manufacturing

Halogenation-Cyanation Sequential Synthesis

A plausible route involves bromination of isoquinoline followed by cyanation at the 5-position. Halogenation may employ PBr₃ or N-bromosuccinimide (NBS) under controlled conditions, while cyanation could utilize CuCN or Pd-catalyzed cross-coupling. For example:

  • Bromination: Isoquinoline → 1-bromoisoquinoline (using NBS in CCl₄).

  • Cyanation: 1-bromoisoquinoline → 1-bromoisoquinoline-5-carbonitrile (via Friedel-Crafts-type nitrile introduction or metal-mediated coupling).

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction, employing Pd(PPh₃)₄ or Pd(dba)₂ with ligands like BINAP, could replace bromine with aryl/boronic acid groups. Such methods are foundational in constructing complex heterocycles.

Reactivity and Functionalization

Nucleophilic Substitution

The C-Br bond undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For instance:
1-Bromoisoquinoline-5-carbonitrile+RNH2base1-Aminoisoquinoline-5-carbonitrile+HBr\text{1-Bromoisoquinoline-5-carbonitrile} + \text{RNH}_2 \xrightarrow{\text{base}} \text{1-Aminoisoquinoline-5-carbonitrile} + \text{HBr}
This reactivity is pivotal in generating derivatives for pharmaceutical screening.

Cross-Coupling Reactions

The bromine atom participates in Pd-catalyzed couplings (Suzuki, Stille, Sonogashira), enabling carbon-carbon bond formation. The nitrile group remains inert under these conditions, preserving functionality for downstream applications.

Applications in Scientific Research

Pharmaceutical Intermediates

1-Bromoisoquinoline-5-carbonitrile serves as a precursor to kinase inhibitors and anticancer agents. Its planar structure facilitates intercalation with DNA or protein active sites, as seen in related isoquinoline derivatives .

Materials Science

The compound’s electronic properties make it a candidate for organic semiconductors. Nitrile groups enhance electron mobility, while bromine allows functionalization to tune solubility and bandgap.

Comparative Analysis with Structural Analogs

CompoundSubstituentsReactivity Profile
1-Bromoisoquinoline-6-carbonitrileBr (1), CN (6)Enhanced para-substitution
5-Bromoisoquinoline-1-carboxylic acidBr (5), COOH (1)Acid-catalyzed decarboxylation

Positional isomerism significantly alters electronic effects and reaction pathways. The 5-cyano group in 1-bromoisoquinoline-5-carbonitrile deactivates the ring, directing electrophiles to meta positions .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral isoquinoline derivatives.

  • Pharmacokinetic Studies: Evaluating bioavailability and metabolic stability of nitrile-containing analogs.

  • Polymer Chemistry: Incorporating the compound into conjugated polymers for optoelectronic devices.

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